Carbomethoxymethyl benzylmethyl dithiocarbamate
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Overview
Description
Carbomethoxymethyl benzylmethyl dithiocarbamate is a member of the dithiocarbamate family, which are organosulfur compounds known for their diverse applications in various fields such as agriculture, medicine, and materials science. These compounds are characterized by the presence of two sulfur atoms that can coordinate with metal ions, forming stable complexes. The unique structural properties of dithiocarbamates make them valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbomethoxymethyl benzylmethyl dithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method is highly efficient and does not require a catalyst, making it an atom-economic process for producing S-alkyl thiocarbamates . Another method involves a copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which offers mild reaction conditions and high functional-group tolerance .
Industrial Production Methods
Industrial production of dithiocarbamates often involves the reaction of primary or secondary amines with carbon disulfide under alkaline conditions. This process is scalable and can be carried out in water, making it environmentally friendly. The resulting dithiocarbamates can be further purified and characterized using techniques such as FTIR and UV–vis spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Carbomethoxymethyl benzylmethyl dithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dithiocarbamate group .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates. These products are valuable intermediates in the synthesis of more complex molecules and materials .
Scientific Research Applications
Carbomethoxymethyl benzylmethyl dithiocarbamate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its strong metal-binding properties.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the production of rubber and as a precursor for the synthesis of nanomaterials
Mechanism of Action
The mechanism of action of carbomethoxymethyl benzylmethyl dithiocarbamate involves its ability to bind to metal ions, forming stable complexes. This binding can inhibit the activity of metal-dependent enzymes by blocking their active sites. The compound’s strong affinity for metals also allows it to disrupt metal homeostasis in biological systems, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Sodium N-ethyl-N-phenyldithiocarbamate: Used in similar applications but differs in its metal-binding properties.
Tetramethylthiuram disulfide: Known for its use in rubber vulcanization and as a fungicide.
Zinc diethyldithiocarbamate: Commonly used in agriculture as a pesticide
Uniqueness
Carbomethoxymethyl benzylmethyl dithiocarbamate stands out due to its specific structural features, which allow for unique coordination geometries with metal ions. This makes it particularly effective in applications requiring precise metal binding and complex formation .
Properties
CAS No. |
64057-87-0 |
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Molecular Formula |
C12H15NO2S2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
methyl 2-[benzyl(methyl)carbamothioyl]sulfanylacetate |
InChI |
InChI=1S/C12H15NO2S2/c1-13(8-10-6-4-3-5-7-10)12(16)17-9-11(14)15-2/h3-7H,8-9H2,1-2H3 |
InChI Key |
WALPFCHWMYDJPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=S)SCC(=O)OC |
Origin of Product |
United States |
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